molecular formula C31H30N4O7 B054296 5/'/'-O-(4,4/'/'-Dimethoxytrityl)-inosine CAS No. 119898-59-8

5/'/'-O-(4,4/'/'-Dimethoxytrityl)-inosine

Cat. No. B054296
M. Wt: 570.6 g/mol
InChI Key: PQXVLEMIGAJLIN-BQOYKFDPSA-N
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Description

5’-O-(4,4’-Dimethoxytrityl)-inosine is a derivative of thymidine containing a dimethoxytrityl protecting group . It has been used as a precursor in the synthesis of oligo-2’-deoxyribonucleotides and phosphoramidate derivatives .


Synthesis Analysis

5’-O-(4,4’-Dimethoxytrityl)-inosine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .


Molecular Structure Analysis

The empirical formula of 5’-O-(4,4’-Dimethoxytrityl)-inosine is C31H32N2O7 . The molecular weight is 544.59 . The SMILES string representation of the molecule is COc1ccc (cc1)C (OC [C@H]2O [C@H] (C [C@@H]2O)N3C=C (C)C (=O)NC3=O) (c4ccccc4)c5ccc (OC)cc5 .


Chemical Reactions Analysis

The kinetics and mechanism of the deprotection (detritylation) of 5’-O-(4,4’-Dimethoxytrityl)-inosine nucleoside catalyzed by dichloroacetic acid to give a 4,4’-dimethoxytrityl carbocation have been studied . The detritylation occurs through a concerted general acid-catalyzed mechanism rather than a stepwise A1 process .


Physical And Chemical Properties Analysis

The melting point of 5’-O-(4,4’-Dimethoxytrityl)-inosine is 114-116 °C (subl.) (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis of Cyclic Carbonates : This compound is used in the synthesis of new compounds like uridine and inosine carbonates, contributing to advancements in nucleoside chemistry (Spegazzini, Capello, Iglesias, & Iribarren, 2004).

  • Preparation of Lipophilic Oligonucleotides : It plays a role in creating novel phosphoramidite building blocks for lipophilic oligonucleotides, a significant step in nucleotide modification and drug delivery research (Köstler & Rosemeyer, 2009).

  • RNA Synthesis and Study : The compound is crucial in synthesizing RNA containing inosine, allowing the study of RNA catalysis and RNA-protein interactions, which is vital for understanding genetic mechanisms and developing RNA-based therapeutics (Green, Szostak, Benner, Rich, & Usman, 1991).

  • High-Yield Method for 5' Hydroxyl Protection : This compound is used in the high-yield protection of nucleosides' 5' hydroxyl group, which is essential in nucleoside chemistry and the synthesis of various nucleotide derivatives (Lakshman & Zajc, 1996).

  • Detritylation Studies : It is used in the study of detritylation kinetics and mechanisms, contributing to the understanding of nucleotide chemistry and protection strategies (Russell, Laws, Atherton, & Page, 2009).

  • Detritylation with Stannous Chloride : Research has shown its utility in the efficient detritylation of nucleosides using stannous chloride, offering insights into more efficient and less damaging deprotection methods in nucleotide synthesis (Khalafi Nezhad & Alamdari, 1998).

properties

IUPAC Name

9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O7/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(36)27(37)30(42-24)35-18-34-25-28(35)32-17-33-29(25)38/h3-15,17-18,24,26-27,30,36-37H,16H2,1-2H3,(H,32,33,38)/t24-,26-,27-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXVLEMIGAJLIN-BQOYKFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-DMT-rI

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Casanova, AI Hernández, EM Priego… - Journal of medicinal …, 2006 - ACS Publications
On the basis of our previous findings that 5‘-O-tritylinosine (KIN59) behaves as an allosteric inhibitor of the angiogenic enzyme thymidine phosphorylase (TPase), we have undertaken …
Number of citations: 44 pubs.acs.org
JL Panayides - 2012 - core.ac.uk
As a first generation of compounds, the nucleosides adenosine 8, cytidine 11, guanosine 9, inosine 116 and uridine 12, as well as the sugar ᴅ-(-)-ribose 100, were transformed into the …
Number of citations: 3 core.ac.uk
S Liekens, A Bronckaers, AI Hernández, EM Priego… - Molecular …, 2006 - ASPET
Thymidine phosphorylase (TPase) is one of the key enzymes involved in the pyrimidine nucleoside salvage pathway. However, TPase also stimulates angiogenesis, and its expression …
Number of citations: 45 molpharm.aspetjournals.org
N Spegazzini, M Capello, LE Iglesias… - Anales de la …, 2004 - SciELO Argentina
SPEGAZZINI, N.; CAPELLO, M.; IGLESIAS, LE y IRIBARREN, AM. C2, 3-Cyclic carbonates derived from uridine and inosine. An. Asoc. Quím. Argent.[online]. 2004, vol. 92, n. 4-6, pp. 77-…
Number of citations: 1 www.scielo.org.ar
NS Tarashima, Y Kumanomido… - The Journal of …, 2021 - ACS Publications
Cyclic dinucleotides (CDNs) are second messengers composed of two purine nucleotides. In recent years, the structural diversity of CDNs and their functionality in biological processes …
Number of citations: 4 pubs.acs.org
J Parsch, JW Engels - Helvetica Chimica Acta, 2000 - Wiley Online Library
Six different ribonucleoside phosphoramidites with fluorobenzenes or fluorobenzimidazoles as base analogues, one abasic site, and inosine were synthesized and incorporated into …
Number of citations: 66 onlinelibrary.wiley.com
DLJ Clive, PL Wickens, PWM Sgarbi - The Journal of Organic …, 1996 - ACS Publications
2‘,3‘-Dimesylates of 5‘-protected nucleosides are converted into the corresponding 2‘,3‘-didehydro-2‘,3‘-dideoxy compounds by treatment with telluride dianion in the form of the sodium …
Number of citations: 61 pubs.acs.org
PWM Sgarbi - 1998 - era.library.ualberta.ca
from any type of computer printer. Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 9 era.library.ualberta.ca

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